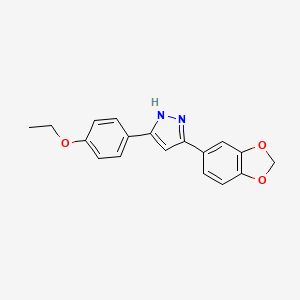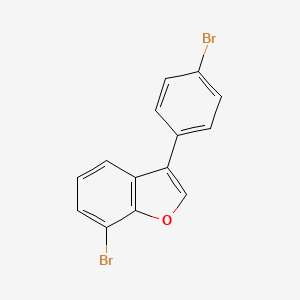
4-Hydroxy-6,7-dioxo-6,7-dihydro-1-benzofuran-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-4,7-dioxo-4,7-dihydrobenzofuran-5-carboxamide is a compound belonging to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4,7-dioxo-4,7-dihydrobenzofuran-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the conversion of dihydroxyacetophenone derivatives into hydroxybenzofuranones, followed by further functionalization to introduce the carboxamide group . The reaction conditions often involve the use of acidic or basic catalysts, and the reactions are carried out under controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters are crucial to achieve high efficiency and yield. The scalability of the synthesis process is essential for its application in pharmaceutical manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-4,7-dioxo-4,7-dihydrobenzofuran-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the C-6 position can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl groups can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique biological activities.
Aplicaciones Científicas De Investigación
6-Hydroxy-4,7-dioxo-4,7-dihydrobenzofuran-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-4,7-dioxo-4,7-dihydrobenzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its use in photochemotherapy.
Angelicin: Another benzofuran derivative with therapeutic applications.
Uniqueness
6-Hydroxy-4,7-dioxo-4,7-dihydrobenzofuran-5-carboxamide stands out due to its specific structural features, such as the presence of both hydroxyl and carboxamide groups, which contribute to its unique biological activities and potential therapeutic applications.
Propiedades
Número CAS |
88258-47-3 |
|---|---|
Fórmula molecular |
C9H5NO5 |
Peso molecular |
207.14 g/mol |
Nombre IUPAC |
4-hydroxy-6,7-dioxo-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C9H5NO5/c10-9(14)4-5(11)3-1-2-15-8(3)7(13)6(4)12/h1-2,11H,(H2,10,14) |
Clave InChI |
CNNFCMNAXCDZFO-UHFFFAOYSA-N |
SMILES canónico |
C1=COC2=C1C(=C(C(=O)C2=O)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



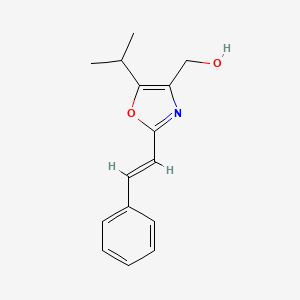



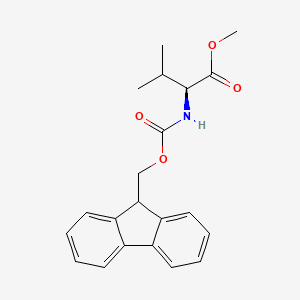
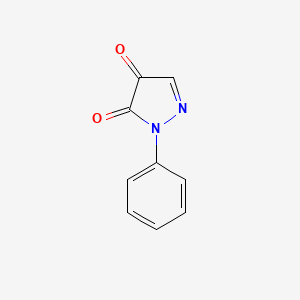
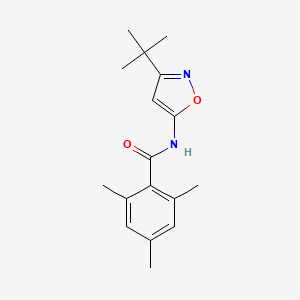
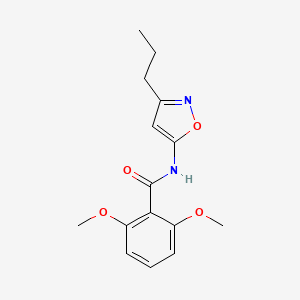
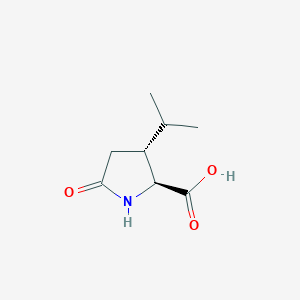
![2-(Diphenylphosphanyl)-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12889156.png)

